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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Hydroxy-
3-iodobenzamide in medicinal chemistry research. While specific biological data for this
compound is limited in publicly available literature, its structural similarity to other well-studied
halogenated salicylamides suggests several promising avenues for investigation. This
document outlines protocols for the synthesis, characterization, and potential biological
evaluation of 2-Hydroxy-3-iodobenzamide, drawing upon data from closely related analogs to
guide experimental design.

Chemical Properties

Property Value Source

CAS Number 1106305-67-2 --INVALID-LINK--
Molecular Formula C7HsINO:2 --INVALID-LINK--
Molecular Weight 263.03 g/mol --INVALID-LINK--
IUPAC Name 2-hydroxy-3-iodobenzamide --INVALID-LINK--
SMILES C1=CC(=C(C(=C1)I)O)C(=O)N  --INVALID-LINK--

Synthesis and Characterization

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b3417610?utm_src=pdf-interest
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The synthesis of 2-Hydroxy-3-iodobenzamide can be achieved through the iodination of
salicylamide or the amidation of 2-hydroxy-3-iodobenzoic acid.[1] The latter approach generally
offers better regiochemical control.

Experimental Protocol: Synthesis via Amidation of 2-
Hydroxy-3-iodobenzoic Acid

Materials:

2-Hydroxy-3-iodobenzoic acid

e Thionyl chloride (SOCIz) or Oxalyl chloride ((COCI)2)

e Ammonia solution (NHs in a suitable solvent like dioxane or methanol)
e Anhydrous dichloromethane (DCM)

¢ Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

e Sodium bicarbonate (NaHCO3) solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

 Silica gel for column chromatography

e Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:

e Acid Chloride Formation: To a solution of 2-hydroxy-3-iodobenzoic acid in anhydrous DCM,
add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath.

» Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise to the solution.

¢ Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the
reaction is complete (monitored by TLC).

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.echemi.com/cms/2029465.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

* Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-
hydroxy-3-iodobenzoyl chloride.

e Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

e Slowly add a solution of ammonia (2-3 equivalents) in a suitable solvent.

 Stir the reaction mixture at room temperature for 1-2 hours.

o Work-up: Quench the reaction with water and separate the organic layer.

» Wash the organic layer sequentially with saturated NaHCOs solution, water, and brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

 Purification: Purify the crude product by silica gel column chromatography using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-
Hydroxy-3-iodobenzamide.

Characterization

The structure and purity of the synthesized 2-Hydroxy-3-iodobenzamide should be confirmed
using standard analytical techniques:

e 1H NMR Spectroscopy: To determine the proton environment.

e 13C NMR Spectroscopy: To identify the carbon skeleton.

¢ Mass Spectrometry (MS): To confirm the molecular weight.

e Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -NHz2, C=0).

Potential Biological Applications and Experimental
Protocols

Based on the biological activities of structurally similar compounds, 2-Hydroxy-3-
iodobenzamide is a candidate for investigation in the following areas:

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/product/b3417610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Tyrosinase Inhibition

Halogenated benzamides and salicylamides have been explored as inhibitors of tyrosinase, a
key enzyme in melanin synthesis.[2] Inhibition of this enzyme is a target for developing agents
for hyperpigmentation disorders.

Quantitative Data for a Related Compound (for reference):

Compound Target ICs0 (M) Source
g-viniferin Tyrosinase 3.51 [3]
Vitisin B Tyrosinase 10.74 [3]
Kojic Acid (Control) Tyrosinase 27.09 [3]

Experimental Protocol: In Vitro Tyrosinase Inhibition
Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to
dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.

Materials:

e Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
e L-3,4-dihydroxyphenylalanine (L-DOPA)

e 2-Hydroxy-3-iodobenzamide (test compound)
» Kaojic acid (positive control)

e Phosphate buffer (e.g., 50 mM, pH 6.8)

e Dimethyl sulfoxide (DMSO)

e 96-well microplate

e Microplate reader
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Procedure:

e Preparation of Solutions:

o Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

o Prepare a stock solution of L-DOPA in phosphate buffer.

o Prepare a stock solution of 2-Hydroxy-3-iodobenzamide and kojic acid in DMSO.

e Assay in 96-well plate:

[¢]

To each well, add phosphate buffer.

[¢]

Add the test compound solution at various concentrations (serial dilutions). For the control,
add DMSO.

[¢]

Add the tyrosinase solution to all wells except the blank.

[e]

Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes.

¢ Initiation of Reaction:

o Add the L-DOPA solution to all wells to start the reaction.

¢ Measurement:

o Immediately measure the absorbance at 475 nm at different time points (kinetic
measurement) or after a fixed incubation time (e.g., 20 minutes).

o Data Analysis:

o Calculate the percentage of tyrosinase inhibition for each concentration of the test
compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the control reaction and A_sample is the absorbance
in the presence of the test compound.
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o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the test compound concentration.
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Workflow for the in vitro tyrosinase inhibition assay.

Antimicrobial Activity

Salicylamide derivatives have been reported to possess antibacterial and antifungal properties.
The presence of a halogen atom can enhance antimicrobial potency.

Quantitative Data for Related Benzamide Derivatives (for reference):
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Compound Organism MIC (pg/mL) Source
N-(4-

hydroxyphenyl)benza Bacillus subtilis 6.25 [4]

mide

N-(4-

hydroxyphenyl)benza Escherichia coli 3.12 [4]

mide

N-(p-tolyl)benzamide Bacillus subtilis 6.25 [4]
N-(p-tolyl)benzamide Escherichia coli 3.12 [4]

Experimental Protocol: Broth Microdilution Assay for
Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that
inhibits the visible growth of a microorganism in a liquid medium.

Materials:

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB) or other suitable broth

2-Hydroxy-3-iodobenzamide (test compound)

Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control

DMSO

96-well microplates

Spectrophotometer or microplate reader

Procedure:
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Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland
standard).

Preparation of Compound Dilutions:
o Prepare a stock solution of 2-Hydroxy-3-iodobenzamide in DMSO.

o Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well
plate.

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control
(no compound) and a sterility control (no bacteria).

Incubation: Incubate the plate at 37 °C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound at which no
visible growth (turbidity) is observed. This can be assessed visually or by measuring the
optical density at 600 nm.
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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Salicylamide derivatives have shown promise as anticancer agents, with some acting as
inhibitors of signaling pathways involved in cell proliferation and survival.[5][6]

Quantitative Data for a Related Salicylamide Derivative (for reference):
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Compound Cancer Cell Line ICs0 (M) Source

Compound 9a

MDA-MB-231 (Breast) 3.38 +0.37 [6]
(JMX0293)
Compound 9a MCF-10A (Non-
o > 60 [6]
(JIMX0293) tumorigenic)

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.
NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells
present.

Materials:

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

e Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

e 2-Hydroxy-3-iodobenzamide (test compound)

o Doxorubicin or other standard anticancer drug (positive control)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e DMSO

o 96-well cell culture plates

e Microplate reader

Procedure:

o Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to
attach overnight.
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o Compound Treatment: Treat the cells with various concentrations of 2-Hydroxy-3-
iodobenzamide for a specified period (e.g., 48 or 72 hours). Include a vehicle control
(DMSO).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals.

e Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
» Measurement: Measure the absorbance at a wavelength of 570 nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Hypothetical Signaling Pathway Modulation

Based on studies of related salicylamide derivatives, 2-Hydroxy-3-iodobenzamide could
potentially modulate signaling pathways involved in cancer cell proliferation and survival, such
as the STAT3 pathway.[5]
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Hypothetical inhibition of the STAT3 signaling pathway.
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Disclaimer: The quantitative data and the specific signaling pathway provided are based on
studies of structurally related compounds and are intended for illustrative purposes to guide the
experimental design for 2-Hydroxy-3-iodobenzamide. The actual biological activity and
mechanism of action of 2-Hydroxy-3-iodobenzamide may differ and require experimental
validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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